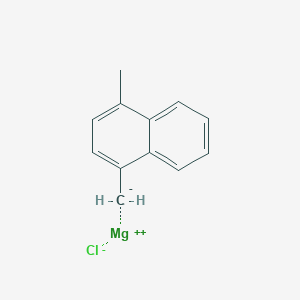
(4-Methyl-1-naphthyl)methylmagnesium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-1-naphthyl)methylmagnesium chloride, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity and versatility in forming carbon-carbon bonds. This compound is particularly useful in the formation of complex organic molecules and is widely used in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1-naphthyl)methylmagnesium chloride typically involves the reaction of 4-methyl-1-naphthylmethyl chloride with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
4-Methyl-1-naphthylmethyl chloride+Mg→(4-Methyl-1-naphthyl)methylmagnesium chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger reactors and more stringent control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction mixture is typically stirred for several hours to ensure complete conversion of the starting material.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-1-naphthyl)methylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Reduction: Can reduce certain functional groups, such as nitriles, to amines.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Methyl iodide, ethyl bromide.
Solvents: THF, diethyl ether.
Conditions: Typically carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products Formed
Alcohols: From the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: From nucleophilic substitution reactions.
Amines: From the reduction of nitriles.
Applications De Recherche Scientifique
(4-Methyl-1-naphthyl)methylmagnesium chloride is used in various scientific research applications, including:
Organic Synthesis: Formation of complex organic molecules, pharmaceuticals, and natural products.
Material Science: Synthesis of polymers and advanced materials.
Medicinal Chemistry: Development of new drugs and therapeutic agents.
Biological Research: Study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of (4-Methyl-1-naphthyl)methylmagnesium chloride involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The reactivity is primarily due to the polarization of the carbon-magnesium bond, where the carbon atom carries a partial negative charge, making it highly nucleophilic.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methylmagnesium chloride
- Phenylmagnesium bromide
- Ethylmagnesium bromide
Comparison
(4-Methyl-1-naphthyl)methylmagnesium chloride is unique due to the presence of the naphthyl group, which imparts specific reactivity and selectivity in organic reactions. Compared to simpler Grignard reagents like methylmagnesium chloride, it offers more complex reactivity patterns and can be used to synthesize more intricate organic structures.
Propriétés
Formule moléculaire |
C12H11ClMg |
|---|---|
Poids moléculaire |
214.97 g/mol |
Nom IUPAC |
magnesium;1-methanidyl-4-methylnaphthalene;chloride |
InChI |
InChI=1S/C12H11.ClH.Mg/c1-9-7-8-10(2)12-6-4-3-5-11(9)12;;/h3-8H,1H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
PGEZOFJGUKODJR-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)[CH2-].[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


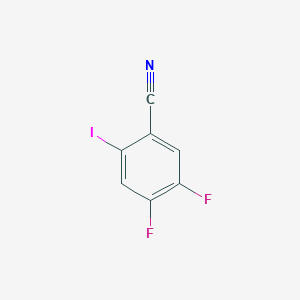
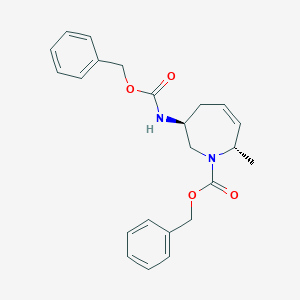
![1,8,10,17-Tetramethyl-3,6,12,15-tetrazapentacyclo[13.3.1.13,17.16,10.18,12]docosane-4,9,14,18-tetrone](/img/structure/B14888613.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane](/img/structure/B14888615.png)
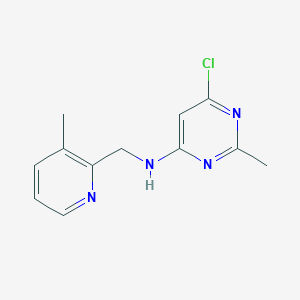
![1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine](/img/structure/B14888624.png)

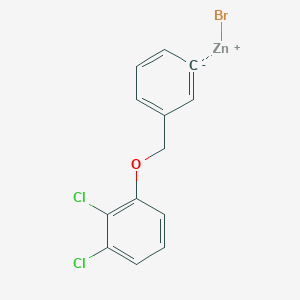

![tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B14888632.png)
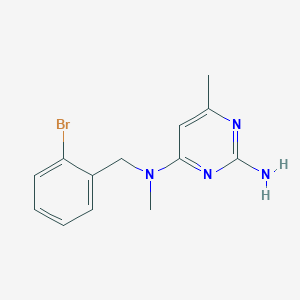
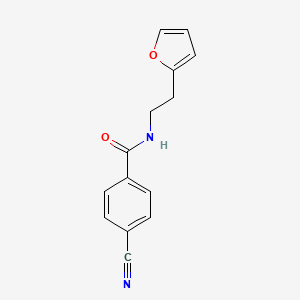
![[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
![5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14888676.png)
